molecular formula C23H26ClN3O4S B11217600 N-(4-chlorophenyl)-10-methoxy-3-(3-methoxypropyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(4-chlorophenyl)-10-methoxy-3-(3-methoxypropyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11217600
M. Wt: 476.0 g/mol
InChI Key: BOMHRDUZHXZFHP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-10-methoxy-3-(3-methoxypropyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-10-methoxy-3-(3-methoxypropyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-10-methoxy-3-(3-methoxypropyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more hydrogenated product.

Scientific Research Applications

N-(4-chlorophenyl)-10-methoxy-3-(3-methoxypropyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical tool for studying various biological processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-10-methoxy-3-(3-methoxypropyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various cellular processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-10-methoxy-3-(3-methoxypropyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its benzoxadiazocine ring system, which is not commonly found in other similar compounds. This unique structure may confer specific properties and activities that are not present in other related compounds.

Properties

Molecular Formula

C23H26ClN3O4S

Molecular Weight

476.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methoxy-10-(3-methoxypropyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C23H26ClN3O4S/c1-23-18(21(28)25-15-10-8-14(24)9-11-15)19(26-22(32)27(23)12-5-13-29-2)16-6-4-7-17(30-3)20(16)31-23/h4,6-11,18-19H,5,12-13H2,1-3H3,(H,25,28)(H,26,32)

InChI Key

BOMHRDUZHXZFHP-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=S)N2CCCOC)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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